3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is a complex organic compound with a unique structure that combines a tert-butoxycarbonyl group, a propan-2-yloxy group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the propan-2-yloxy group through an etherification reaction. The final step involves the coupling of the protected amino acid with the propylamine derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during reactions, allowing for selective modifications. The propan-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The overall effect is determined by the specific pathways and targets involved in the reactions.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but a simpler structure.
tert-Butylamine: Another compound with a tert-butyl group but lacking the complex structure of the target compound.
Uniqueness
3-{[(Tert-butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid is unique due to its combination of functional groups, which provide distinct reactivity and potential applications. Its structure allows for selective protection and modification of the amino group, making it valuable in synthetic chemistry and research.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-propan-2-yloxypropyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-11(2)19-10-6-8-15(9-7-12(16)17)13(18)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRINNOTRMTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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